Estradiol mustard
Overview
Description
Mechanism of Action
Estradiol mustard, also known as estradiol 3,17β-bis(4-(bis(2-chloroethyl)amino)phenyl)acetate, is a semisynthetic, steroidal estrogen and cytostatic antineoplastic agent .
Target of Action
This compound primarily targets estrogen receptors (ER) . These receptors are widely distributed in the body and play a crucial role in various physiological processes. The compound is selectively distributed into estrogen receptor (ER)-positive tissues such as ER-expressing tumors like those seen in breast and prostate cancers .
Mode of Action
This compound is a derivative of estradiol with a nitrogen mustard moiety . This gives it alkylating properties. In vivo, the nitrogen mustard component becomes active and can alkylate DNA and other cellular components (such as tubulin components) of rapidly dividing cells . This causes DNA strand breaks or miscoding events, leading to apoptosis and cell death . Also, due to the drug’s estrogen component, it can bind more selectively to active estrogen receptors .
Biochemical Pathways
This compound affects the biochemical pathways involved in DNA synthesis and cell division. The nitrogen mustard moiety of the compound can alkylate DNA, causing strand breaks and miscoding events . This disrupts the normal cell division process, leading to cell death. The compound’s estrogen component can also bind to estrogen receptors, affecting the signaling pathways associated with these receptors .
Pharmacokinetics
It is known that the compound’s bioavailability, metabolism, biological half-life, and other parameters can differ by route of administration . The potency of this compound and its local effects in certain tissues, most importantly the liver, can also differ by route of administration .
Result of Action
The primary result of this compound’s action is the induction of cell death in rapidly dividing cells, such as cancer cells . By causing DNA damage, the compound disrupts the normal cell division process, leading to apoptosis . Due to its inherent estrogenic activity, this compound may stimulate tumor growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s distribution into estrogen receptor-positive tissues suggests that its action may be influenced by the presence and density of these receptors . Additionally, the compound’s activity may be affected by factors related to its administration, such as the route of administration and the presence of other substances that can interact with it .
Biochemical Analysis
Biochemical Properties
Estradiol mustard plays a significant role in biochemical reactions due to its dual nature as an estrogen and a cytostatic agent. It interacts with estrogen receptors, particularly in estrogen receptor-positive tissues . The compound’s nitrogen mustard moiety allows it to alkylate DNA, leading to DNA damage in rapidly dividing cells . This interaction is crucial for its antineoplastic properties, as it can inhibit the proliferation of cancer cells by interfering with their DNA replication processes .
Cellular Effects
This compound affects various types of cells and cellular processes. In estrogen receptor-positive cells, it binds to estrogen receptors, influencing cell signaling pathways and gene expression . This binding can lead to the activation or repression of specific genes involved in cell proliferation and apoptosis. Additionally, the alkylating properties of this compound result in DNA damage, which can trigger cell cycle arrest and apoptosis in cancer cells . The compound’s estrogenic activity may also stimulate the growth of certain breast tumors, highlighting the complexity of its cellular effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to estrogen receptors and its alkylating activity. Upon binding to estrogen receptors, this compound can modulate gene expression by acting as a transcription factor . The nitrogen mustard moiety of the compound can form covalent bonds with DNA, leading to DNA cross-linking and strand breaks . These DNA lesions can inhibit DNA replication and transcription, ultimately resulting in cell death . The compound’s dual action as an estrogen and an alkylating agent underlies its antineoplastic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of enzymes that can degrade it . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged DNA damage and inhibition of cell proliferation . Its estrogenic activity may also lead to the stimulation of certain tumor cells over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth by causing DNA damage and inducing apoptosis . At higher doses, this compound may exhibit toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s and estrogen sulfotransferases . These enzymes can hydroxylate and conjugate the compound, leading to its metabolism and excretion . The metabolic pathways of this compound can influence its bioavailability and therapeutic efficacy, as well as its potential side effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s estrogenic nature allows it to be selectively taken up by estrogen receptor-positive tissues . This selective distribution is crucial for its antineoplastic activity, as it ensures that the compound targets cancer cells while minimizing its effects on normal tissues .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical structure and interactions with cellular components . The compound can localize to the nucleus, where it binds to DNA and estrogen receptors . This localization is essential for its ability to modulate gene expression and cause DNA damage . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, further influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Estradiol mustard is synthesized by coupling estradiol with a nitrogen mustard moiety. The synthesis involves the esterification of estradiol with phenylacetic acid derivatives containing bis(2-chloroethyl)amino groups . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process would likely include steps for purification and quality control to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Estradiol mustard undergoes several types of chemical reactions, including:
Substitution Reactions: The bis(2-chloroethyl)amino groups can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution Reactions: Products include substituted derivatives of this compound.
Hydrolysis: Products include estradiol and phenylacetic acid derivatives.
Scientific Research Applications
Estradiol mustard has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of nitrogen mustard-linked estrogens.
Biology: Investigated for its selective distribution in estrogen receptor-positive tissues.
Comparison with Similar Compounds
Estramustine Phosphate: Another nitrogen mustard-linked estrogen used in the treatment of prostate cancer.
17β-Estradiol Derivatives: Various derivatives with nitrogen mustard moieties have been synthesized and tested for anticancer activity.
Uniqueness: Estradiol mustard is unique due to its specific structure, which combines the estrogenic activity of estradiol with the cytotoxic effects of nitrogen mustard. This dual functionality allows for targeted action in estrogen receptor-positive tissues, potentially reducing the side effects associated with non-targeted cytostatic agents .
Properties
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]oxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H50Cl4N2O4/c1-42-17-16-36-35-13-11-34(51-40(49)26-29-2-7-32(8-3-29)47(22-18-43)23-19-44)28-31(35)6-12-37(36)38(42)14-15-39(42)52-41(50)27-30-4-9-33(10-5-30)48(24-20-45)25-21-46/h2-5,7-11,13,28,36-39H,6,12,14-27H2,1H3/t36-,37-,38+,39+,42+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSFXIJGHRPOQQ-VZRQQIPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=C3C=CC(=C5)OC(=O)CC6=CC=C(C=C6)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=C3C=CC(=C5)OC(=O)CC6=CC=C(C=C6)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H50Cl4N2O4 | |
Record name | ESTRADIOL MUSTARD | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20349 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020574 | |
Record name | Estradiol mustard | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
788.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Estradiol mustard is an off-white powder. Insoluble in water. (NTP, 1992) | |
Record name | ESTRADIOL MUSTARD | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20349 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Insoluble (NTP, 1992), Soluble in dimethyl sulphoxide and N,N-dimethylformamide, but addition of water causes precipitation; soluble in benzene, chloroform, ethyl acetate, and 2-methoxyethanol., Insoluble in water | |
Record name | ESTRADIOL MUSTARD | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20349 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ESTRADIOL MUSTARD | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7075 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Steroidal alkylating agents are supposed to bind to steroid hormone receptors in target tissues. By this interaction the steroid portion might act as a carrier for the alkylating group. Three steroidal agents (phenesterin, estradiol mustard, dehydroepiandrosterone mustard) were tested for their capacity to combine with estrogen and androgen receptors in normal and malignant target tissues. For measuring steroid receptor complexes ager gel electrophoresis was used. All three compounds (added at a 10(3)-fold excess) revealed in vitro no competition to receptor sites (estrogen and androgen binding). After preincubation of intact tissue estrogen mustard was effective in inhibiting the binding of 3H-estradiol and dehydroepiandrosterone mustard reduced the uptake of 3H-5alpha-DHT. This may be due to liberating of estradiol and dehydroepiandrosterone, respectively, from the intact molecule. From these data it is unlikely that the cytostatic steroidal agents are more effective than other alkylating drugs., Estramustine phosphate (0.01 to 0.5 mM), an estradiol mustard derivative used in the therapy of prostatic carcinoma, inhibited the assembly of brain microtubules proteins in vitro and disassembled preformed microtubules. In the presence of estramustine phosphate, the minimum microtubule-protein concentration sufficient for the assembly of microtubules was increased. Low concentrations of taxol (20 microM) completely reversed the inhibition of assembly by estramustine phosphate. The effects were specific to estramustine phosphate since neither estradiol 17 beta-phosphate, the hormonal moiety of the drug, nor nornitrogen mustard, the alkylating moiety, had any effect on assembly. Estramustine phosphate (0.1 to 0.5 mM) was also found to reversibly inhibit fast axonal transport in the frog sciatic nerve. The nerve content of adenosine triphosphate, adenosine diphosphate, and adenosine monophosphate was not significantly affected by estramustine phosphate. Our results suggest that the cytotoxic action of estramustine phosphate could be dependent partially on an interaction with microtubules, probably via the microtubule-associated proteins., The effects of the following cancer chemotherapeutic agents on serum hormonal levels, estrous cycles, and endocrine organs were studied in mature, normal Sprague-Dawley rats by radioimmunoassay, vaginal smear examination, and organ weight end point: estradiol mustard (NSC 112259), testosterone mustard (NSC 112260), phenoestrin (NSC 104469), methotrexate (NSC 740), 5-fluorouracil (NSC 19893), vinblastine (NSC 49842), vincristine (NSC 67574), nitrogen mustard (NSC 762), and 1,3-bis(2-chloroethyl)-1-nitrosourea (NSC 409962). Following 2 weeks of treatment, estradiol-17beta levels were markedly elevated by all compounds except testosterone mustard and nitrogen mustard, which caused a decrease. Estrone levels were elevated by methotrexate, 5-fluorouracil, vinblastine, vincristine, nitrogen mustard, and 1,3-bis(2-chloroethyl)-1-nitrosourea, but were lowered by estradiol mustard. Progesterone levels were elevated only by estradiol mustard and testosterone mustard and were not affected by other compounds. Prolactin surge during proestrus was suppressed by phenesterin and methotrexate. Luteinizing hormone levels were lowered by methotrexate and nitrogen mustard. Estrous cycles of rats treated with estradiol mustard were arrested at proestrus, and the uterine and pituitary weights of these rats markedly increased. Uterine weight loss was significant following treatment with testosterone mustard, 5-fluorouracil, and nitrogen mustard. Thyroid weight was reduced by all compounds except methotrexate and vinblastine. Significant increases in pituitary weights occurred following treatment with all compounds except 1,3-bis(2-chloroethyl)-1-nitrosourea. The effects on ovarian and adrenal weights were minimal although significant by some compounds. Thus, in addition to their direct antitumor effects, these agents also produced changes in endocrine system which may be synergistic or antagonistic to the chemotherapy of endocrine-responsive neoplasms., Estramustine phosphate, an estradiol-mustard conjugate, was shown to reversibly inhibit a stage during the first hour of productive adenovirus 2 infection of HeLa cells. This drug, employed in the therapy of advanced prostatic cancer, specifically interacts with microtubule-associated proteins (MAPs) of the cytoskeleton. The results obtained under physiological conditions in vivo suggest a MAPs-interference with the microtubule-mediated vectorial migration of the virus inoculum to the nucleus. Virus attachment, uncoating kinetics and the appearance of established uncoating intermediates were not affected. | |
Record name | ESTRADIOL MUSTARD | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7075 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
22966-79-6 | |
Record name | ESTRADIOL MUSTARD | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20349 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, 3,17-bis[4-[bis(2-chloroethyl)amino]benzeneacetate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22966-79-6 | |
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Record name | Estradiol mustard | |
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Record name | Estradiol mustard | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112259 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Estradiol mustard | |
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URL | https://comptox.epa.gov/dashboard/DTXSID5020574 | |
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Record name | ESTRADIOL MUSTARD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEO3F3A4K1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | ESTRADIOL MUSTARD | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7075 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
104 to 149 °F (freeze dried) (NTP, 1992), 40-65 °C (freeze dried) | |
Record name | ESTRADIOL MUSTARD | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20349 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ESTRADIOL MUSTARD | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7075 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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